4-(Piperidin-1-yl)butan-2-one

Organic Synthesis Medicinal Chemistry Chemical Procurement

4-(Piperidin-1-yl)butan-2-one (CAS 16635-03-3) is a small molecule heterocyclic building block consisting of a piperidine ring connected via a nitrogen atom to the 4-position of a butan-2-one chain. As a tertiary amine and ketone, it is typically supplied as a liquid with purity grades of 95% to ≥98% from commercial vendors.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 16635-03-3
Cat. No. B3379580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-yl)butan-2-one
CAS16635-03-3
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC(=O)CCN1CCCCC1
InChIInChI=1S/C9H17NO/c1-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3
InChIKeyMSKZPGQVBNOLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-1-yl)butan-2-one (CAS 16635-03-3) Sourcing and Physicochemical Baseline


4-(Piperidin-1-yl)butan-2-one (CAS 16635-03-3) is a small molecule heterocyclic building block consisting of a piperidine ring connected via a nitrogen atom to the 4-position of a butan-2-one chain . As a tertiary amine and ketone, it is typically supplied as a liquid with purity grades of 95% to ≥98% from commercial vendors [1]. Key physicochemical properties include a boiling point of 236.4±23.0 °C at 760 mmHg and a predicted density of 0.9±0.1 g/cm³ . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with its reactivity centered on the electrophilic ketone carbonyl and the nucleophilic piperidine nitrogen .

Why Generic Piperidine Butanones Are Not Interchangeable with 4-(Piperidin-1-yl)butan-2-one


While the piperidine and butanone motifs are common in medicinal chemistry, simple substitution of 4-(Piperidin-1-yl)butan-2-one with a positional isomer or a different N-alkylated piperidine can fundamentally alter its reactivity and biological profile. For example, a positional isomer like 1-(Piperidin-2-yl)butan-2-one would present different steric and electronic properties, leading to distinct outcomes in nucleophilic substitution reactions or receptor binding assays. Furthermore, replacing the piperidine ring with another secondary amine (e.g., morpholine or pyrrolidine) or altering the carbon chain length introduces changes in basicity (pKa ~8.8 predicted for the target ), lipophilicity (LogP ~1.26 predicted ), and conformational flexibility. These physicochemical variations directly impact critical parameters in drug discovery and chemical development, such as solubility, membrane permeability, and target engagement, making the selection of this specific scaffold a non-trivial decision.

Quantified Differentiation: How 4-(Piperidin-1-yl)butan-2-one Compares to Structural Analogs


Purity and Sourcing: Commercial Availability at ≥98% Enables Reproducible Research

The commercial availability of 4-(Piperidin-1-yl)butan-2-one at a purity of ≥98% is a key differentiator for research applications, as it reduces the confounding effects of impurities in sensitive assays [1]. While many vendors offer standard purities of 95% or 97% for similar small molecule building blocks, a specification of ≥98% provides higher batch-to-batch consistency, which is critical for generating reproducible data in medicinal chemistry campaigns and in vitro studies [1].

Organic Synthesis Medicinal Chemistry Chemical Procurement

Free Base vs. HCl Salt: Differentiating Physicochemical and Application Profiles

4-(Piperidin-1-yl)butan-2-one is commercially available in two distinct forms: the free base (CAS 16635-03-3) and its hydrochloride (HCl) salt (CAS 6631-71-6) . The free base is a liquid at room temperature with a molecular weight of 155.24 g/mol, whereas the HCl salt is a white crystalline powder with a molecular weight of 191.70 g/mol . This physical state difference dictates their respective applications: the liquid free base is preferred for organic synthesis where anhydrous conditions are required, while the solid salt offers enhanced aqueous solubility and stability, making it the superior choice for biological assays .

Formulation Chemistry Pharmacology Structural Biology

LogP and Solubility Profile: Implications for Biological Assays

The predicted partition coefficient (LogP) of 4-(Piperidin-1-yl)butan-2-one is 1.26, which classifies it as a moderately lipophilic compound . In contrast, its calculated LogD at pH 7.4 is -0.42, indicating a preference for the aqueous phase under physiological conditions . This lipophilicity-hydrophilicity balance is a critical determinant of membrane permeability and solubility in biological media. While direct comparative data for close analogs is unavailable, this LogP value can be benchmarked against other piperidine-containing fragments used in drug discovery, where small changes in LogP can result in orders-of-magnitude differences in cellular permeability and protein binding.

ADME Drug Discovery Chemical Biology

High-Value Applications for 4-(Piperidin-1-yl)butan-2-one in Research and Development


Medicinal Chemistry: A Versatile Building Block for Fragment-Based Drug Discovery (FBDD)

4-(Piperidin-1-yl)butan-2-one is an ideal fragment for FBDD campaigns due to its low molecular weight (155.24 g/mol) and balanced physicochemical properties (predicted LogP 1.26, pKa ~8.8) . Its structure incorporates both a hydrogen bond acceptor (ketone) and a basic nitrogen, allowing it to probe multiple interaction sites in a protein binding pocket. Researchers use this scaffold as a starting point to explore structure-activity relationships (SAR) against targets where a basic amine and a carbonyl group are pharmacophoric elements, such as kinases, GPCRs, and enzymes. Its moderate lipophilicity suggests good potential for further optimization into a lead-like molecule without immediately violating Lipinski's Rule of 5.

Chemical Synthesis: A Protected Amino Ketone for Multi-Step Synthesis

In multi-step organic synthesis, 4-(Piperidin-1-yl)butan-2-one functions as a protected amino ketone. The piperidine nitrogen can be used to mask a reactive primary amine, which can be unmasked through dealkylation or used as a handle for further N-alkylation or acylation. The ketone moiety is a classical electrophile for nucleophilic additions (e.g., Grignard reactions, reductions) or for condensation reactions to form C-C and C-N bonds. Its commercial availability at ≥98% purity ensures that synthetic sequences start with a well-defined intermediate, minimizing the formation of side products and simplifying purification [1].

Biological Assays: Use as a Free Base for Cell-Free Assays or as the HCl Salt for Cell-Based Studies

The compound's availability in both free base (liquid) and HCl salt (solid) forms provides researchers with flexibility in assay design . The free base can be directly dissolved in organic solvents for cell-free biochemical assays or for preparing stock solutions for in vitro pharmacology. The HCl salt offers enhanced aqueous solubility and is the preferred form for preparing dosing solutions for cell culture or for initial in vivo pharmacokinetic studies. This dual-form availability allows scientists to select the most appropriate material for their specific experimental protocol without the need for additional chemical manipulation.

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